![molecular formula C13H15NO6 B3462029 dimethyl 2-[(methoxyacetyl)amino]terephthalate](/img/structure/B3462029.png)
dimethyl 2-[(methoxyacetyl)amino]terephthalate
Overview
Description
Dimethyl 2-[(methoxyacetyl)amino]terephthalate, also known as DMT or DMTA, is a chemical compound that belongs to the family of terephthalates. It is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Dimethyl 2-[(methoxyacetyl)amino]terephthalate has a wide range of scientific research applications, including as a building block for the synthesis of novel materials, such as polymers and liquid crystals. It is also used as a fluorescent probe for the detection of metal ions, such as copper and zinc. Additionally, this compound can be used as a reagent for the synthesis of biologically active compounds, such as antitumor agents.
Mechanism of Action
The mechanism of action of dimethyl 2-[(methoxyacetyl)amino]terephthalate is not fully understood, but it is believed to interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and pi-pi interactions. This compound can also act as a chelating agent, forming complexes with metal ions.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is generally considered safe for use in laboratory experiments. However, it is important to note that this compound can be harmful if ingested or inhaled. In terms of biochemical and physiological effects, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using dimethyl 2-[(methoxyacetyl)amino]terephthalate in laboratory experiments is its versatility. It can be easily synthesized and modified to suit specific research needs. Additionally, this compound has a high degree of purity, which ensures reproducibility and accuracy of results. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the use of dimethyl 2-[(methoxyacetyl)amino]terephthalate in scientific research. One potential application is in the development of new materials, such as organic semiconductors and optoelectronic devices. Another direction is in the development of new fluorescent probes for the detection of biological molecules, such as proteins and nucleic acids. Additionally, this compound could be used as a starting material for the synthesis of new drugs and biologically active compounds.
Conclusion:
In conclusion, this compound is a versatile and useful chemical compound that has a wide range of scientific research applications. Its unique properties and potential applications make it an important building block for the synthesis of novel materials and biologically active compounds. As research in this field continues to evolve, it is likely that we will see even more exciting applications for this compound in the future.
properties
IUPAC Name |
dimethyl 2-[(2-methoxyacetyl)amino]benzene-1,4-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-18-7-11(15)14-10-6-8(12(16)19-2)4-5-9(10)13(17)20-3/h4-6H,7H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXICEOLULTDNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.